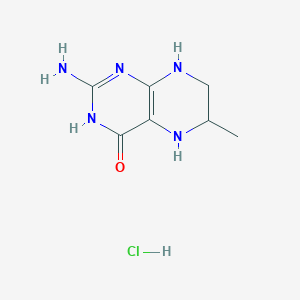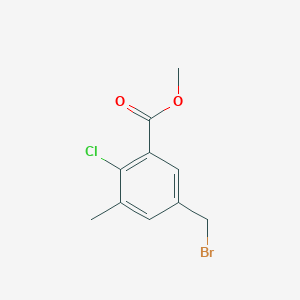
Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a chloro group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate typically involves the bromination of methyl 2-chloro-3-methylbenzoate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of methyl 5-(hydroxymethyl)-2-chloro-3-methylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the chloro and methyl groups influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the chloro and additional methyl groups.
Methyl 3,5-bis(bromomethyl)benzoate: Contains two bromomethyl groups, leading to different reactivity and applications.
Methyl 2-chloro-3-methylbenzoate: Lacks the bromomethyl group, resulting in different chemical behavior.
Uniqueness: Methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate is unique due to the presence of both bromomethyl and chloro groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)-2-chloro-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
BQFWUSBAGJQVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)

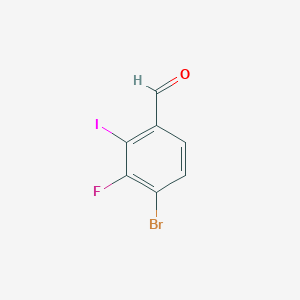
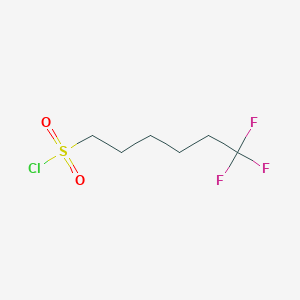
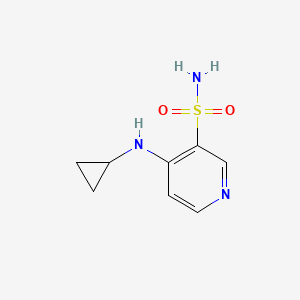
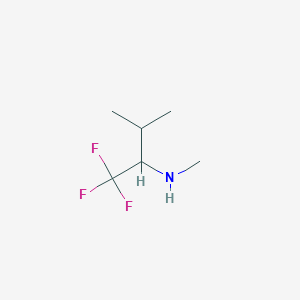
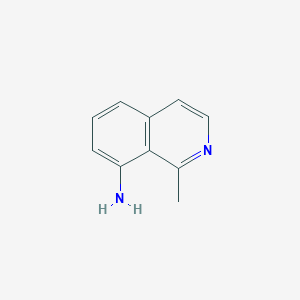
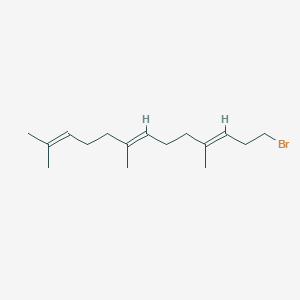
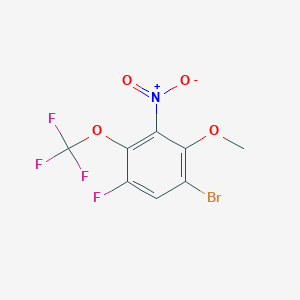
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)

